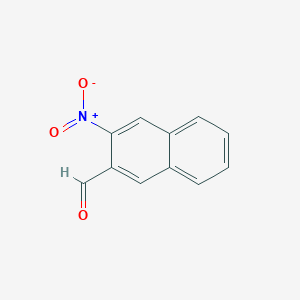

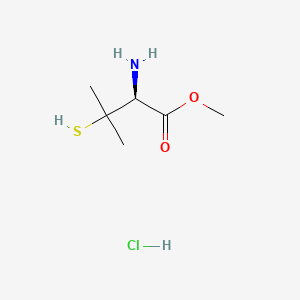

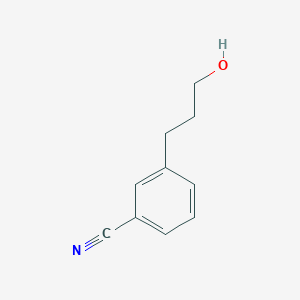

![molecular formula C14H14O2 B1610764 [3-(Phenoxymethyl)phenyl]methanol CAS No. 34904-99-9](/img/structure/B1610764.png)

[3-(Phenoxymethyl)phenyl]methanol

Overview

Description

“[3-(Phenoxymethyl)phenyl]methanol” is a chemical compound used in laboratory settings . It does not have any specific recommended uses and is advised against use in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with three steps: K2CO3/acetone, KOH, and LiAlH4 . However, the exact details of the synthesis process are not available in the search results.

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14O2 . The molecular weight is 214.26 g/mol . The InChi Key is ZKZSJQJXKWKOJY-UHFFFAOYSA-N .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, it is known to be a metabolite of the insecticide permethrin .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. However, it is known that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

- Gold(I) catalysis has been applied in the synthesis of alkyl allylic ethers, demonstrating the potential of [3-(Phenoxymethyl)phenyl]methanol in such reactions. The study by Zhang and Widenhoefer (2008) illustrates this process, showcasing its effectiveness across various allenes and alcohols (Zhang & Widenhoefer, 2008).

Asymmetric Hydrogenation in Chemical Synthesis

- Yoshimura et al. (2007) explored the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using certain catalysts in methanol, demonstrating a potential area where this compound could be relevant (Yoshimura et al., 2007).

O-Alkylation of Phenol with Methanol

- Samolada et al. (1995) investigated the reaction of phenol with methanol, which could potentially involve this compound in its synthesis pathway (Samolada et al., 1995).

Aza-Piancatelli Rearrangement

- Reddy et al. (2012) reported on the smooth aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, which could imply a role for this compound in similar chemical transformations (Reddy et al., 2012).

Resolution of Primary Alcohols

- Sakai et al. (2003) demonstrated the efficient resolution of a primary alcohol, 3-phenyl-2H-azirine-2-methanol, at very low temperatures, suggesting potential applications for this compound in such processes (Sakai et al., 2003).

Impact of Methanol on Lipid Dynamics

- Nguyen et al. (2019) studied the impact of methanol on lipid dynamics, which could be relevant in the context of this compound's interactions in biological systems (Nguyen et al., 2019).

Safety and Hazards

“[3-(Phenoxymethyl)phenyl]methanol” is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of “[3-(Phenoxymethyl)phenyl]methanol” are not specified in the search results. However, m-aryloxy phenols, a class of compounds to which “this compound” belongs, have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Mechanism of Action

Target of Action

It’s worth noting that this compound is a metabolite of the insecticide permethrin .

Mode of Action

It’s structurally similar to phenoxymethylpenicillin, which inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . These PBPs are critical in cell wall synthesis and maintenance, as well as cell division . This disruption of cell wall synthesis usually results in bacterial death .

Biochemical Pathways

Permethrin is known to affect the nervous system of insects by keeping their nerve cells in a state of constant activity, leading to paralysis and death .

Result of Action

Given its structural similarity to phenoxymethylpenicillin, it may have similar bactericidal effects .

properties

IUPAC Name |

[3-(phenoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZSJQJXKWKOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496430 | |

| Record name | [3-(Phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34904-99-9 | |

| Record name | [3-(Phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

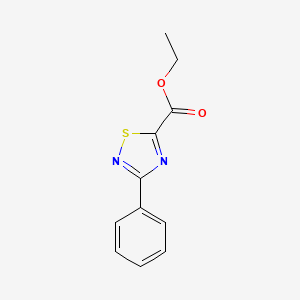

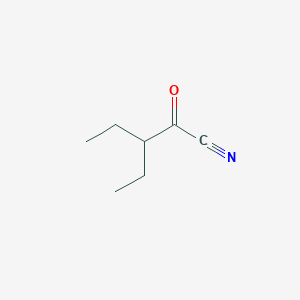

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)